

Introduction: The Analytical Imperative for 2-Fluoro-3-hydroxybenzotrile

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Compound of Interest

Compound Name: 2-Fluoro-3-hydroxybenzotrile

CAS No.: 1000339-24-1

Cat. No.: B1342717

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In the landscape of pharmaceutical and materials science, the structural integrity of molecular building blocks is paramount. **2-Fluoro-3-hydroxybenzotrile** (CAS 1000339-24-1), also known as 3-Cyano-2-fluorophenol, is a versatile chemical intermediate whose utility is defined by the precise arrangement of its functional groups: a nitrile, a hydroxyl, and a fluorine atom on a benzene ring.^{[1][2]} The presence and specific ortho/meta positioning of these substituents create a unique electronic environment that dictates the molecule's reactivity and suitability for advanced synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for verifying the identity and purity of such compounds. It provides unambiguous evidence of the molecular skeleton and the electronic interplay between functional groups. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of **2-Fluoro-3-hydroxybenzotrile**. As experimental spectra are not widely published, this paper constructs a detailed spectral prediction based on foundational NMR principles, substituent effects, and data from analogous structures. This predictive approach serves as a robust framework for researchers to interpret their own experimental data, ensuring the quality and reliability of this critical synthetic intermediate.

Molecular Structure and Spectroscopic Implications

The unique substitution pattern of **2-Fluoro-3-hydroxybenzonitrile** is the primary determinant of its NMR signature. The carbon atoms are numbered starting from the carbon bearing the cyano group (C1), proceeding towards the fluorine-substituted carbon (C2).

Caption: Numbering scheme for **2-Fluoro-3-hydroxybenzonitrile**.

The key structural features influencing the NMR spectra are:

- The Cyano (-CN) Group: An electron-withdrawing group that deshields adjacent protons and carbons.
- The Fluorine (-F) Atom: A highly electronegative atom causing strong inductive withdrawal, yet also capable of π -donation. Its primary impact is the introduction of characteristic carbon-fluorine (C-F) and proton-fluorine (H-F) spin-spin couplings.[3]
- The Hydroxyl (-OH) Group: An electron-donating group that shields ortho and para positions. Its proton signal is highly sensitive to solvent, temperature, and concentration.[4]

These competing electronic effects result in a complex and informative distribution of signals across the aromatic region of the spectrum.

Part 1: Predicted ^1H NMR Spectral Analysis

The aromatic region of the ^1H NMR spectrum is expected to contain three distinct signals for H4, H5, and H6. The hydroxyl proton will appear as a separate, characteristic signal.

Aromatic Protons (δ 6.8–7.8 ppm)

The three aromatic protons form a complex, coupled spin system. Their chemical shifts are governed by the combined electronic influences of the substituents.

- H6: Positioned ortho to the electron-withdrawing cyano group, this proton is expected to be the most deshielded (downfield) of the three. It will be split by H5 (^3JHH , ortho coupling) and H4 (^4JHH , para coupling), and importantly, by the fluorine atom (^4JHF , meta coupling).

- H5: This proton is meta to the cyano and fluorine groups and para to the hydroxyl group. The shielding effect from the -OH group will likely shift it upfield relative to H6. It will exhibit ortho coupling to H4 and H6 and a ^5JHF (para) coupling to fluorine.
- H4: Located ortho to the electron-donating hydroxyl group, this proton should be the most shielded (upfield). It will be split by H5 (^3JHH , ortho coupling), H6 (^4JHH , para coupling), and the fluorine atom (^3JHF , ortho coupling).

The interplay of these couplings will result in complex multiplicities for each signal, likely appearing as overlapping doublets of doublets or triplets of doublets. A high-field instrument (≥ 400 MHz) is essential for resolving these patterns.

Hydroxyl Proton (δ 5.0–10.0 ppm, variable)

The chemical shift of the phenolic proton is highly variable and depends on the extent of hydrogen bonding.^[4] Its position is sensitive to:

- Solvent: In hydrogen-bond accepting solvents like DMSO- d_6 , the signal is sharper and appears further downfield (e.g., δ 9-10 ppm). In less interactive solvents like CDCl_3 , it is often broader and more upfield.^[5]
- Concentration and Temperature: Higher concentrations and lower temperatures promote hydrogen bonding, shifting the signal downfield.^[6]
- Water Content: Traces of water in the solvent can lead to rapid proton exchange, causing the signal to broaden significantly, sometimes to the point of being indistinguishable from the baseline.

Typically, this signal appears as a broad singlet that does not show coupling to other protons due to rapid exchange.

Summary of Predicted ^1H NMR Data

The following table summarizes the anticipated ^1H NMR signals for **2-Fluoro-3-hydroxybenzotrile**.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Key Coupling Interactions
H6	7.5 – 7.7	ddd (doublet of doublets of doublets)	3J (H6-H5) (ortho, ~8 Hz), 4J (H6-F) (meta, ~6 Hz), 4J (H6-H4) (para, ~1 Hz)
H5	7.2 – 7.4	t or ddd	3J (H5-H6) (ortho, ~8 Hz), 3J (H5-H4) (ortho, ~8 Hz), 5J (H5-F) (para, ~2 Hz)
H4	6.9 – 7.1	ddd	3J (H4-H5) (ortho, ~8 Hz), 3J (H4-F) (ortho, ~9 Hz), 4J (H4-H6) (para, ~1 Hz)
OH	5.0 – 10.0 (Solvent Dependent)	br s (broad singlet)	Exchangeable proton; coupling is typically not observed.

Note: These are predictive values. Actual experimental values may vary based on solvent and instrument conditions.[7]

Part 2: Predicted ^{13}C NMR Spectral Analysis

A proton-decoupled ^{13}C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The key diagnostic feature of the ^{13}C spectrum is the presence of carbon-fluorine couplings (JCF), which are observed over multiple bonds and have characteristic magnitudes.[8]

Aromatic & Nitrile Carbons (δ 95–165 ppm)

- C3 (bearing -OH): This carbon is directly attached to the electronegative oxygen atom and is expected to be significantly deshielded, appearing far downfield (δ ~150-155 ppm). It will exhibit a ^2JCF coupling of approximately 15-25 Hz.

- C2 (bearing -F): This carbon is directly bonded to fluorine, resulting in two prominent effects: a very large one-bond C-F coupling constant ($^1J_{CF} \approx 240\text{--}250$ Hz) and a significant downfield chemical shift due to fluorine's electronegativity ($\delta \sim 155\text{--}160$ ppm). The large coupling will split this signal into a doublet.
- C1 (bearing -CN): This ipso-carbon is shielded relative to a standard benzene ring due to the electronic nature of the nitrile group. It will show a $^2J_{CF}$ coupling of around 15-25 Hz. Its expected shift is $\delta \sim 100\text{--}105$ ppm.
- C4, C5, C6: The chemical shifts of these carbons will reflect their positions relative to the three substituents. All will show smaller, long-range C-F couplings ($^3J_{CF}$ or $^4J_{CF}$). C4 and C6 are expected to be more deshielded than C5.
- CN (Nitrile Carbon): The nitrile carbon signal typically appears in the range of $\delta 115\text{--}120$ ppm.[9] It will exhibit a long-range coupling to the fluorine atom ($^3J_{CF}$).

Summary of Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constant (J_{CF} , Hz)
C2 (-F)	155 – 160	d (doublet)	$^1J \approx 240\text{--}250$
C3 (-OH)	150 – 155	d	$^2J \approx 15\text{--}25$
C5	128 – 132	d	$^4J \approx 1\text{--}4$
C6	124 – 128	d	$^3J \approx 5\text{--}10$
C4	118 – 122	d	$^3J \approx 5\text{--}10$
CN	115 – 120	d	$^3J \approx 3\text{--}7$
C1 (-CN)	100 – 105	d	$^2J \approx 15\text{--}25$

Note: The relative order of C4, C5, C6, and CN can vary. 2D NMR techniques (HSQC, HMBC) would be required for unambiguous assignment.

Part 3: Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data requires meticulous sample preparation and standardized acquisition parameters.

Workflow for NMR Sample Analysis

Caption: Standard workflow for small molecule NMR analysis.

Detailed Protocol: Sample Preparation

This protocol is designed to yield a homogenous, particulate-free sample, which is critical for obtaining sharp, well-resolved NMR signals.[\[10\]](#)

- Material Weighing:
 - For ^1H NMR: Accurately weigh 5–15 mg of **2-Fluoro-3-hydroxybenzotrile** into a clean, dry vial.[\[7\]](#)
 - For ^{13}C NMR: A higher concentration is required due to the low natural abundance of ^{13}C . Use 20–50 mg of the sample.[\[7\]](#)
- Solvent Selection and Dissolution:
 - Choose a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or Acetone- d_6). DMSO- d_6 is often preferred for compounds with hydroxyl groups as it yields a sharper -OH signal.
 - Add approximately 0.6–0.7 mL of the deuterated solvent to the vial.[\[11\]](#)
 - Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any suspended particles.
- Filtration and Transfer:
 - To prevent line broadening from particulate matter, filter the solution into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small plug of glass wool at the bottom serves as an effective filter.[\[10\]](#)
 - Transfer the solution carefully to avoid contaminating the outside of the tube.

- Finalization:
 - Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.
 - Label the sample clearly.

Protocol: NMR Data Acquisition

These are typical starting parameters for a 400 MHz spectrometer. Optimization may be required based on sample concentration.

- ^1H NMR Acquisition:
 - Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize magnetic field homogeneity.
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 8 to 16 scans for a moderately concentrated sample.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
 - Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
 - Acquisition Time: ~1 second.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 256 to 1024 scans, depending on concentration.

Conclusion

The structural elucidation of **2-Fluoro-3-hydroxybenzotrile** by NMR spectroscopy is a nuanced task that relies on a deep understanding of substituent effects and spin-spin coupling phenomena. The ^1H NMR spectrum is characterized by a complex three-proton aromatic system and a highly variable hydroxyl signal. The ^{13}C NMR spectrum is distinguished by the large, diagnostic one-bond C-F coupling and a wide dispersion of chemical shifts for the substituted carbons. By leveraging the predictive frameworks and detailed protocols outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this valuable intermediate, ensuring the integrity of their subsequent synthetic endeavors.

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